![molecular formula C11H12N2O2 B174093 Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate CAS No. 101820-69-3](/img/structure/B174093.png)
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate
Overview
Description
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a chemical compound with the molecular weight of 204.23 . It is used in various fields of research and has a broad spectrum of biological activity .
Synthesis Analysis
The synthesis of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate has been developed based on the multicomponent condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids consists of condensation of substituted 2-aminopyridines with α-halo ketones followed by the introduction of carboxymethyl function into the structure of the resulting imidazo [1,2-a]pyridine .Molecular Structure Analysis
The molecular structure of Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is represented by the linear formula C11H12N2O2 . The InChI code for this compound is 1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3 .Chemical Reactions Analysis
The chemical reactions involving Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate are complex and involve multiple stages. The main literature method for the synthesis of imidazo-[1,2-a]pyridin-3-yl-acetic acids involves condensation of substituted 2-aminopyridines with α-halo ketones .Physical And Chemical Properties Analysis
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate is a solid substance that should be stored in a dry room at normal temperature .Scientific Research Applications
Pharmaceutical Applications
Imidazo[1,2-a]pyridine derivatives, including Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate, are widely used in medicine. They are key components in drugs like zolpidem , which is used to treat short-term insomnia and some brain function disorders . These derivatives also have potential in treating cancer and cardiovascular diseases .
Materials Science
This class of compounds has shown great potential in materials science due to their versatile chemical structure. They can be used in the development of new materials with specific properties for various industrial applications .
Optoelectronic Devices
In the field of optoelectronics, these derivatives are utilized for their luminescent properties. They can be incorporated into devices that require light emission, such as LEDs and sensors .
Anti-Cancer Agents
Research has indicated that imidazo[1,2-a]pyridine derivatives can be effective anti-cancer agents. Their ability to interfere with cancer cell growth makes them valuable in the development of new chemotherapy drugs .
Anti-Inflammatory Drugs
These compounds have also been studied for their anti-inflammatory properties, making them candidates for the treatment of various inflammatory conditions .
Antimicrobial Agents
The antibacterial, antifungal, and antiviral activities of imidazo[1,2-a]pyridine derivatives make them useful in developing new antimicrobial drugs .
Alzheimer’s Disease Treatment
There is ongoing research into the use of these compounds for treating Alzheimer’s disease due to their potential to affect brain chemistry and function .
Imaging and Microscopy
Due to their luminescent properties, these compounds are also used as emitters for confocal microscopy and imaging, aiding in scientific research that requires visualization at a microscopic level .
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethyl 2-imidazo[1,2-a]pyridin-3-ylacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-2-15-11(14)7-9-8-12-10-5-3-4-6-13(9)10/h3-6,8H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCNXCZZKZRJLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C2N1C=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20457592 | |
Record name | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | |
CAS RN |
101820-69-3 | |
Record name | Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20457592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research article mentions optimizing the synthesis of Minodronic acid, a drug used to treat bone diseases. Can you elaborate on how the amount of orthophosphorous acid, phosphorus trichloride, and reaction time influence the yield of Minodronic acid when using Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate as a starting material?
A1: The research article focuses on optimizing the synthesis of Minodronic acid from Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate. The study employed an orthogonal test method to identify the key factors affecting the yield. The findings revealed that the amount of orthophosphorous acid, phosphorus trichloride, and the reaction time were the most significant factors influencing the yield of Minodronic acid. [] The optimized conditions involved a specific ratio of these reagents (1:3:2 for Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate : orthophosphorous trichloride : orthophosphorous acid) and a reaction time of 6 hours. This suggests that these factors play crucial roles in the reaction mechanism, potentially influencing the reaction kinetics and equilibrium, ultimately impacting the final yield of Minodronic acid.
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